molecular formula C7H11NS B042215 Cyclohexyl isothiocyanate CAS No. 1122-82-3

Cyclohexyl isothiocyanate

Cat. No. B042215
CAS RN: 1122-82-3
M. Wt: 141.24 g/mol
InChI Key: MZSJGCPBOVTKHR-UHFFFAOYSA-N
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Patent
US03953488

Procedure details

Nitrocyclohexane (0.02 mole) and molybdenum hexacarbonyl (0.0002 mole) were placed in a 100 ml. rocking autoclave which was then sealed. Carbonyl sulfide (10.0 g., 0.16 mole) was charged to the autoclave from a small stainless steel cylinder, in which it was contained in the liquified state under its own vapor pressure (about 160 psig). The autoclave was then heated at 150°C. for 3 hours, after which it was cooled to ambient temperature, vented and opened. The reaction mixture was rinsed from the autoclave with 10 ml. of chloroform. The chloroform solution was separated from an insoluble residue by filtration, following which the solvent was evaporated to give 0.97 g. of product mixture. Vapor phase chromatographic analysis of this mixture showed it to contain 1.0% of nitrocyclohexane and 3.6% of cyclohexyl isothiocyanate (1.3% yield based on unrecovered nitrocyclohexane).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0002 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)([O-])=O.[C:10](=[S:12])=O>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[CH:4]1([N:1]=[C:10]=[S:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
[N+](=O)([O-])C1CCCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)=S
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1CCCCC1
Step Four
Name
Quantity
0.0002 mol
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rocking autoclave which was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to ambient temperature
WASH
Type
WASH
Details
The reaction mixture was rinsed from the autoclave with 10 ml
CUSTOM
Type
CUSTOM
Details
The chloroform solution was separated from an insoluble residue by filtration
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to give 0.97 g

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N=C=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.